trans-2,3-Epoxysuccinic acid

Cysteine protease inhibition E-64 pharmacophore Papain assay

For cysteine protease research, the trans-configuration of the epoxysuccinic acid warhead is non-negotiable-the cis-isomer is biologically inactive. This product delivers the stereochemically pure (2R,3R)-trans-epoxide scaffold essential for synthesizing active E-64 derivatives, activity-based probes, and β-lactam antibiotics. - Serves as the electrophilic core in potent, irreversible inhibitors of papain, calpain, and cathepsins. - Enables stereospecific biotransformation to meso-tartaric acid via fumarase. - Supplied with rigorous stereochemical fidelity to ensure reproducible enzyme inhibition data.

Molecular Formula C4H4O5
Molecular Weight 132.07 g/mol
CAS No. 17015-08-6
Cat. No. B100632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2,3-Epoxysuccinic acid
CAS17015-08-6
Molecular FormulaC4H4O5
Molecular Weight132.07 g/mol
Structural Identifiers
SMILESC1(C(O1)C(=O)O)C(=O)O
InChIInChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1
InChIKeyDCEMCPAKSGRHCN-JCYAYHJZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2,3-Epoxysuccinic Acid Chemical Profile


trans-2,3-Epoxysuccinic acid (CAS 17015-08-6, molecular formula C₄H₄O₅, MW 132.07) is the trans-epoxy derivative of succinic acid, classified as an epoxide and a C4-dicarboxylic acid . The compound exists as two optical isomers, with the (2R,3R)-(-)-enantiomer exhibiting a melting point of 182–184 °C and a predicted density of 1.920 g/cm³ . It functions as a versatile chiral building block in asymmetric synthesis and serves as the core electrophilic pharmacophore in covalent enzyme inhibitors [1].

Why trans-2,3-Epoxysuccinic Acid Cannot Be Substituted


Substitution with the cis-isomer or racemic mixtures of 2,3-epoxysuccinic acid is contraindicated for applications requiring biological activity or stereochemical purity. A definitive structure-activity relationship study on papain inhibition demonstrated that the trans configuration of the epoxysuccinic acid core is essential for activity, while the cis-form exhibited no measurable inhibitory activity [1]. Furthermore, enzymatic resolution studies indicate that trans- and cis-epoxysuccinic acid esters require distinct biocatalytic strategies for asymmetric preparation, underscoring their non-interchangeable stereoelectronic properties in chiral synthesis [2].

trans-2,3-Epoxysuccinic Acid vs. cis-Isomer Evidence


Papain Inhibition: Absolute Stereochemical Requirement

In a structure-activity relationship study of E-64 derivatives against papain, the trans-epoxysuccinic acid core was determined to be essential for inhibitory activity. The cis-isomer of epoxysuccinic acid exhibited no detectable activity under identical assay conditions, establishing absolute stereochemical dependence for protease inhibition [1].

Cysteine protease inhibition E-64 pharmacophore Papain assay

Stereospecific Hydration to meso-Tartaric Acid

Fumarase from swine heart muscle catalyzes the stereospecific hydration of the L-isomer of trans-2,3-epoxysuccinate to yield meso-tartrate. The enzymatic reaction is mutually inhibited by fumarate, indicating active-site competition between the natural substrate and the trans-epoxysuccinate [1]. This reaction is also catalyzed by the dedicated enzyme trans-epoxysuccinate hydrolase (EC 3.3.2.4), which converts trans-2,3-epoxysuccinate plus water exclusively to meso-tartaric acid [2].

Fumarase substrate Enzymatic hydration meso-Tartaric acid synthesis

Stereoselective Synthesis of Enantiopure trans-Esters

A four-step stereoselective method converts (-)-diethyl D-tartrate and (+)-diethyl L-tartrate into diethyl (2S,3S)-(+)-2,3-epoxysuccinate and diethyl (2R,3R)-(-)-2,3-epoxysuccinate, respectively. This route provides a reliable, scalable source of enantiomerically pure trans-epoxysuccinic esters for use as C2-symmetric chiral intermediates in natural product total synthesis [1].

Chiral building block Asymmetric synthesis C2-symmetric epoxide

trans-2,3-Epoxysuccinic Acid Applications


Cysteine Protease Inhibitor Development

The trans-epoxysuccinic acid core serves as the essential electrophilic warhead in E-64 and its derivatives, irreversibly inhibiting papain and related cysteine proteases. Procurement of the trans-isomer (not the inactive cis-isomer) is required for synthesizing active probe molecules or lead compounds in this pharmacophore class [1].

β-Hydroxy-L-Aspartic Acid and β-Lactam Precursor Synthesis

(-)-trans-2,3-Epoxysuccinic acid undergoes facile conversion to β-hydroxy-L-aspartic acid upon heating in aqueous ammonia. This amino acid derivative possesses antibacterial activity and serves as a chiral raw material for optically specific single β-lactam antibiotics [1].

Enzymatic Production of meso-Tartaric Acid

The stereospecific hydration of L-trans-2,3-epoxysuccinate by fumarase or trans-epoxysuccinate hydrolase (EC 3.3.2.4) yields meso-tartaric acid [1] . This biotransformation provides a route to an industrially relevant C4 chiral synthon.

Chiral Building Block for C2-Symmetric Synthesis

Enantiomerically pure esters derived from trans-epoxysuccinic acid are established chiral intermediates. The synthetic route from D- and L-tartrate yields C2-symmetric epoxides applicable in the total synthesis of complex natural products [1].

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